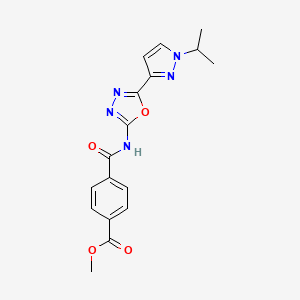
methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bonding
Research on structurally related compounds demonstrates the significance of hydrogen bonding in determining the molecular and electronic structures of chemical entities. For instance, studies on isomeric forms of related compounds have shown how hydrogen bonding can lead to the formation of complex sheets and chains, significantly affecting the molecular arrangement and properties. These findings highlight the pivotal role of hydrogen bonding in crystal engineering and the design of molecular materials with specific properties (Portilla et al., 2007).
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives incorporating the pyrazole and oxadiazole motifs, starting from precursors like methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, has been explored. Such studies underscore the potential of these compounds in creating new antimicrobial agents. The synthesized compounds have shown efficacy against a range of bacterial and fungal species, suggesting the versatility of these chemical frameworks in pharmaceutical applications (Siddiqui et al., 2013).
Mesomorphic Behavior and Photoluminescence
Research into the mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives reveals their potential in materials science, particularly in the development of new liquid crystal displays and photoluminescent materials. These compounds exhibit cholesteric and nematic mesophases, with properties that can be finely tuned for specific applications, offering insights into the design of materials with desirable optical and electronic characteristics (Han et al., 2010).
High-Pressure Crystal Engineering
Studies on related compounds under high-pressure conditions have shown the ability to induce phase transitions, altering the crystal structure and potentially unlocking new properties of the material. This research avenue demonstrates the utility of high pressure as a tool in crystal engineering, enabling the exploration of material phases that are inaccessible under normal conditions (Johnstone et al., 2010).
Conformational Studies and Chalcogen Bonding
Investigations into the conformational preferences of carbonyl thiocarbamate species have revealed the influence of intramolecular chalcogen bonding on molecular structure. Such studies provide a deeper understanding of the forces governing molecular conformation and the role of non-covalent interactions in the design of molecules with tailored properties (Channar et al., 2020).
Propiedades
IUPAC Name |
methyl 4-[[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10(2)22-9-8-13(21-22)15-19-20-17(26-15)18-14(23)11-4-6-12(7-5-11)16(24)25-3/h4-10H,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJOUDWPIFBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924291.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)
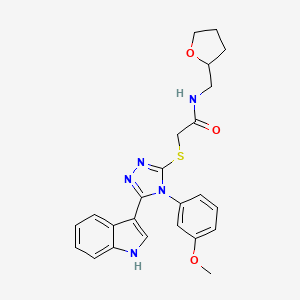
![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2924294.png)
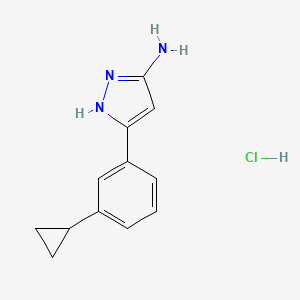
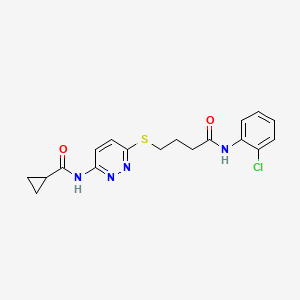
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)

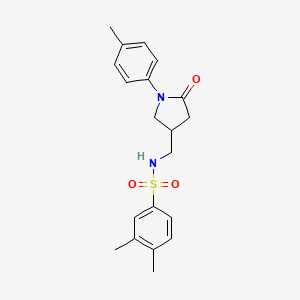
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxamide](/img/structure/B2924306.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2924307.png)
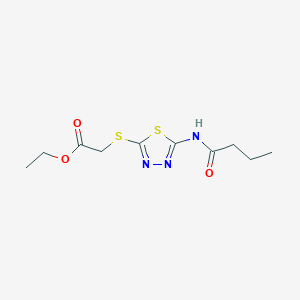
![1-[1-(5-phenyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2924309.png)